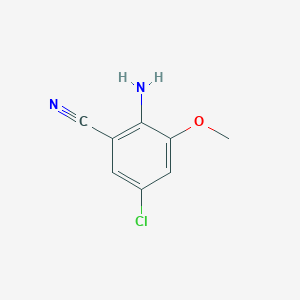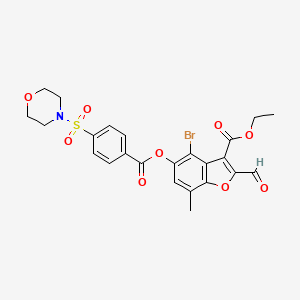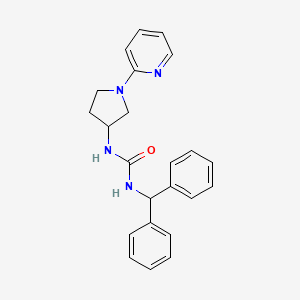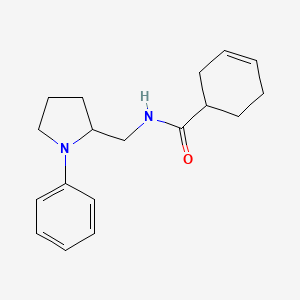
5-Ethoxychelerthrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethoxychelerthrine is an alkaloid with a molecular formula of C23H23NO5 . It is known to have antimicrobial and antitumor activity . It is a derivative of Chelerythrine, a cell permeable protein kinase C (PKC) inhibitor . It has been found to exhibit strong activity against Aspergillus fumigatus and methicillin-resistant Staphylococcus aureus (MRSA) .
Molecular Structure Analysis
The molecular structure of this compound includes a molecular weight of 393.432 Da and a monoisotopic mass of 393.157623 Da .Chemical Reactions Analysis
The study conducted by Dingbang An et al. showed that Ethoxychelerythrine (ECHE) can be converted to Chelerythrine (CHE) on a TLC plate . This suggests that CHE could be a more scientific and stable quality marker for Zanthoxylum nitidum than ECHE .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 393.4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The chemical name is 6-ethoxy-1,2-dimethoxy-12-methyl- [1,3]benzodioxolo [5,6-c]phenanthridin-12-ium .Aplicaciones Científicas De Investigación
Overview
5-Ethoxychelerthrine is a compound that has garnered interest within scientific research due to its potential applications across various fields. While the direct studies on this compound are limited, insights can be gained from related research on compounds within similar chemical families or possessing related functionalities. The applications in scientific research often revolve around understanding the compound's biological activity, potential therapeutic uses, and environmental impact.
Potential Therapeutic Applications
Research on compounds closely related to this compound, such as various furan derivatives produced from plant biomass, suggests potential therapeutic applications. For instance, derivatives like 5-Hydroxymethylfurfural (HMF) and its further processed forms have shown promise in producing monomers and polymers, functional materials, and fuels, indicating the versatility of such compounds in creating bioactive or medically relevant materials (Chernyshev, Kravchenko, & Ananikov, 2017). Although this compound itself is not explicitly mentioned, the exploration of similar compounds opens avenues for investigating its potential in drug development and other therapeutic areas.
Biological Activities and Mechanisms
Studies on compounds within the same class as this compound could provide insights into its biological activities and mechanisms. For example, research on 5-Hydroxytryptamine (5-HT; serotonin) and related compounds has shed light on their role in modulating various biological and psychological processes, such as mood, anxiety, and cognitive functions. This suggests that understanding the biological activity of this compound could reveal new targets for psychiatric and neurological disorders (Watts, Morrison, Davis, & Barman, 2012).
Environmental Impact and Safety
The environmental safety and impact of chemically similar compounds, such as surfactants and their degradation products, have been extensively studied. These studies assess the biodegradation, toxicity, and environmental fate of such compounds, providing a framework for evaluating the environmental aspects of this compound (Cowan-Ellsberry, Belanger, Dorn, Dyer, McAvoy, Sanderson, Versteeg, Ferrer, & Stanton, 2014). Understanding the environmental behavior of related compounds can guide the safe and responsible use of this compound in research and industrial applications.
Mecanismo De Acción
Target of Action
5-Ethoxychelerthrine, also known as Ethoxychelerythrin, is a derivative of Chelerythrine . It primarily targets Protein Kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
As a PKC inhibitor , this compound interacts with PKC, preventing it from performing its usual role in cellular signaling. This interaction and the resulting changes can influence various cellular processes, including cell cycle progression, apoptosis, and differentiation .
Biochemical Pathways
PKC is involved in several signaling pathways, including the regulation of the cell cycle, apoptosis, and differentiation .
Pharmacokinetics
Its chemical nature suggests that it may undergo rapid chemical changes in different solvents .
Result of Action
The inhibition of PKC by this compound can lead to various molecular and cellular effects. These effects can include alterations in cell cycle progression, apoptosis, and differentiation . .
Análisis Bioquímico
Biochemical Properties
It is known that 5-Ethoxychelerthrine is a derivative of chelerythrine , which suggests that it may interact with similar enzymes, proteins, and other biomolecules
Cellular Effects
Given its reported antimicrobial and antitumor activities , it is likely that this compound influences cell function in some way This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be a cell-permeable protein kinase C (PKC) inhibitor , suggesting that it may exert its effects at the molecular level by binding to and inhibiting PKC This could lead to changes in gene expression and other cellular processes
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. One study suggests that this compound may be formed as an artifact during sample processing, which could potentially affect its stability and degradation
Propiedades
IUPAC Name |
6-ethoxy-1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22NO5/c1-5-27-19-9-15-13-6-7-18(25-3)23(26-4)17(13)11-24(2)22(15)16-10-21-20(8-14(16)19)28-12-29-21/h6-11H,5,12H2,1-4H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVQDDLAYPRWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C=CC(=C(C3=C[N+](=C2C4=CC5=C(C=C41)OCO5)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22NO5+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2771461.png)

![ethyl 2-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2771465.png)
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2771466.png)
![3-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2771468.png)




![4-(N-butyl-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2771476.png)
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/no-structure.png)


